3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde
Description
Properties
IUPAC Name |
3-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-11-12-4-3-5-13(10-12)16-9-8-14-6-1-2-7-14/h3-5,10-11H,1-2,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHXDQSTKBOKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444744 | |
| Record name | 3-(2-pyrrolidin-1-yl-ethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186190-91-0 | |
| Record name | 3-[2-(1-Pyrrolidinyl)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186190-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-pyrrolidin-1-yl-ethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186190-91-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reduction of Nitrile to Aldehyde
The nitrile group is selectively reduced to an aldehyde using Raney nickel and formic acid, adapting methods from:
Procedure :
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Reaction Setup : Suspend Raney nickel (10% w/w relative to nitrile) in water. Add 3-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile dissolved in 85% formic acid (5:1 v/v acid-to-water ratio).
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Reaction Conditions : Heat to 100–105°C for 4 hours under reflux.
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Workup : Cool to 30–35°C, filter through celite, and adjust filtrate pH to 4.7–5.0 using aqueous ammonia. Extract with toluene, dry over Na₂SO₄, and concentrate under vacuum. Recrystallize from cyclohexane to yield this compound as a pale-yellow solid (purity: >99%, yield: 78–82%).
Nucleophilic Aromatic Substitution with Halogenated Precursors
Synthesis of 3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile
This route employs 3-fluorobenzonitrile and 2-(pyrrolidin-1-yl)ethanol under basic conditions:
Procedure :
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Reaction Setup : Add sodium hydride (1.2 equiv, 55–60% in paraffin oil) to anhydrous DMF at 30–35°C. Slowly introduce 2-(pyrrolidin-1-yl)ethanol (1.0 equiv) followed by 3-fluorobenzonitrile (1.0 equiv).
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Reaction Conditions : Stir at 30–35°C for 4 hours. Monitor via TLC.
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Workup : Quench with chilled water, extract with toluene, dry over Na₂SO₄, and concentrate. Purify via recrystallization (cyclohexane) to obtain the nitrile intermediate (yield: 88–92%).
Reduction to Aldehyde
Follow the Raney nickel/formic acid protocol outlined in Section 2.2 to yield the final aldehyde (purity: 98–99%).
Comparative Analysis of Methods
| Parameter | Mitsunobu Route | Nucleophilic Substitution Route |
|---|---|---|
| Yield (Nitrile Stage) | 85–90% | 88–92% |
| Reaction Time | 12–24 hours | 4 hours |
| Purification Complexity | Column chromatography | Recrystallization |
| Catalyst Cost | High (DEAD, PPh₃) | Low (NaH) |
| Byproduct Formation | Minimal | Risk of over-alkylation |
The nucleophilic substitution route offers shorter reaction times and lower reagent costs, whereas Mitsunobu coupling avoids harsh bases and improves regioselectivity.
Solvent and Temperature Optimization
Solvent Selection
Temperature Control
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30–35°C : Critical for minimizing degradation during substitution and Mitsunobu steps.
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100–105°C : Ensures complete reduction of nitrile without over-reduction to amine.
Characterization and Purity Assessment
1H NMR (400 MHz, CDCl₃) :
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δ 9.96 (s, 1H, CHO), 7.50–7.42 (m, 3H, Ar-H), 4.20 (t, J = 6.0 Hz, 2H, OCH₂), 2.85 (t, J = 6.0 Hz, 2H, NCH₂), 2.60–2.55 (m, 4H, pyrrolidine-H), 1.80–1.75 (m, 4H, pyrrolidine-H).
HPLC : Purity >99% (C18 column, acetonitrile/water, 70:30).
Industrial Scalability and Environmental Impact
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Waste Management : DMF and formic acid require neutralization and recycling to reduce environmental footprint.
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Catalyst Recovery : Raney nickel can be regenerated, lowering long-term costs.
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Green Chemistry Potential : Solvent-free Mitsunobu variants or microwave-assisted reactions (as in ) warrant exploration for energy efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a catalyst, such as iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid for nitration.
Major Products
Oxidation: 3-(2-(Pyrrolidin-1-yl)ethoxy)benzoic acid.
Reduction: 3-(2-(Pyrrolidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde serves as an essential intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it suitable for the development of novel compounds in organic chemistry. This compound can be utilized to synthesize derivatives that may exhibit different biological activities, thus expanding its utility in research and industry.
Biological Applications
Biochemical Assays
The compound is employed as a probe in biochemical assays to study enzyme activity and protein interactions. It can interact with specific enzymes or proteins, potentially altering their activity or function. This characteristic makes it valuable for investigating biochemical pathways and understanding disease mechanisms.
Medicinal Chemistry
Research into the therapeutic applications of this compound has shown promise in drug development. Compounds with similar structures have been studied for their potential to act on various biological targets, including receptors and enzymes involved in disease processes. For instance, derivatives of this compound may exhibit antimicrobial properties, anticancer potential, or neuroprotective effects, making them candidates for further pharmacological investigation.
Industrial Applications
Material Science
In industrial settings, this compound is utilized in the development of novel materials and chemical processes. Its reactivity allows it to participate in polymerization reactions or serve as a precursor for the synthesis of specialized materials with desired properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Anticancer Activity
Research has indicated that derivatives of this compound may induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
Enzyme Inhibition
Studies have shown that certain analogs can inhibit specific enzymes, which could lead to therapeutic applications in diseases where these enzymes play critical roles.
Neuroprotective Studies
Some derivatives have been explored for their neuroprotective properties, indicating potential benefits in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde is largely dependent on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or allosteric sites on target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
5-Nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
- Structure : Nitro group at position 5, pyrrolidinyl ethoxy at position 2.
- Synthesis : Intermediate in Pacritinib hydrochloride synthesis, involving sequential nitro-group reduction and alkylation .
- Applications : Anticancer drug precursor; nitro group enhances electron-withdrawing effects, altering reactivity compared to the unsubstituted analog.
3-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde
- Structure : Replaces pyrrolidine with imidazole (CAS: 1001505-70-9).
- Properties :
2-(Ethynyloxy)benzaldehyde
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | pKa |
|---|---|---|---|---|
| 3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde | 219.28 | Aldehyde, pyrrolidine | N/A | ~11.3* |
| 3-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde | 216.24 | Aldehyde, imidazole | 449.7 | 6.70 |
| 5-Nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde | ~265.27† | Aldehyde, pyrrolidine, nitro | N/A | N/A |
| 2-(Ethynyloxy)benzaldehyde | 146.04 | Aldehyde, ethynyloxy | N/A | N/A |
*Estimated based on pyrrolidine’s basicity. †Calculated from molecular formula C₁₃H₁₆N₂O₄.
Key Research Findings
Positional Isomerism : Substituting the pyrrolidinyl ethoxy group at position 3 (vs. 2 or 5) optimizes steric interactions in drug-receptor binding .
Solubility : Pyrrolidine’s protonation at physiological pH enhances aqueous solubility compared to imidazole analogs .
Reactivity : Aldehyde groups in all analogs enable condensation reactions, but ethynyloxy derivatives show superior click chemistry efficiency .
Biological Activity
3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C12H15NO2, featuring a benzaldehyde moiety linked to a pyrrolidine derivative through an ethoxy group. The structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may alter the activity of these targets, leading to various biological effects. Research has indicated that similar compounds often exhibit significant interactions with key enzymes involved in cellular signaling pathways, particularly those related to cancer and neurodegenerative diseases.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through pathways that may include the modulation of β-tubulin dynamics .
Table 1: Summary of Anticancer Studies
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Induction of apoptosis |
| Related Compound A | MCF-7 | 10 | Inhibition of cell cycle progression |
| Related Compound B | A549 | 12 | Disruption of microtubule formation |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has shown that similar derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. By inhibiting AChE, these compounds may help increase acetylcholine levels in the brain, potentially improving cognitive function .
Table 2: Neuroprotective Studies
| Compound Name | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | AChE | 20 | Increased acetylcholine levels |
| Related Compound C | BACE1 | 18 | Inhibition of amyloid-beta aggregation |
Case Studies
-
Anticancer Activity in Breast Cancer Cells
A study conducted on breast cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with an IC50 value indicating effective inhibition of cell growth. The study suggested that the compound's mechanism involved disruption of microtubule dynamics, which is crucial for mitosis . -
Neuroprotective Effects Against AChE
In another investigation focusing on neurodegenerative diseases, this compound was shown to effectively inhibit AChE activity in vitro. The results indicated a potential therapeutic role in enhancing cholinergic transmission and mitigating cognitive decline associated with Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
